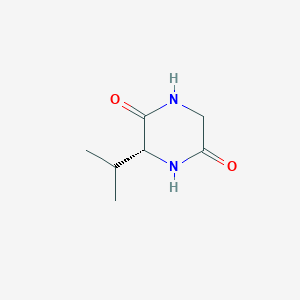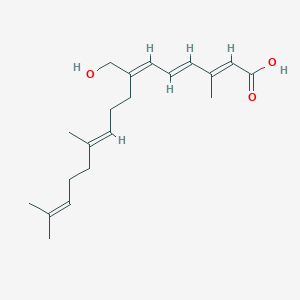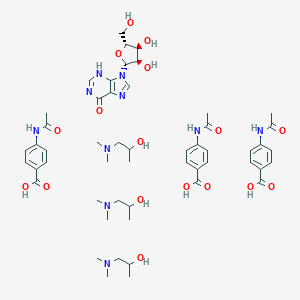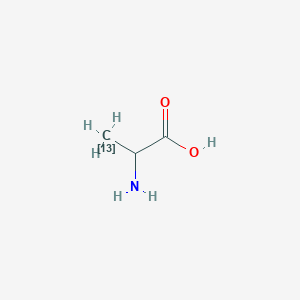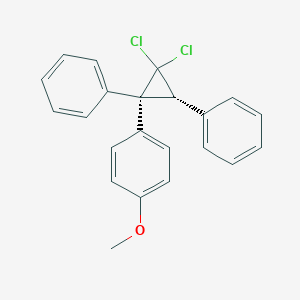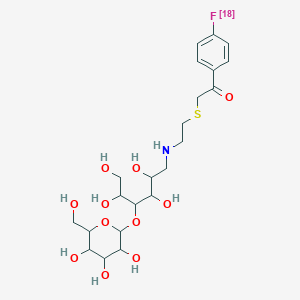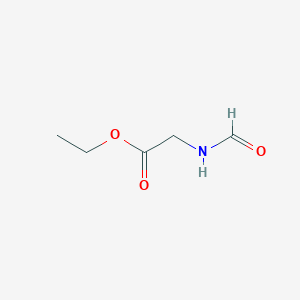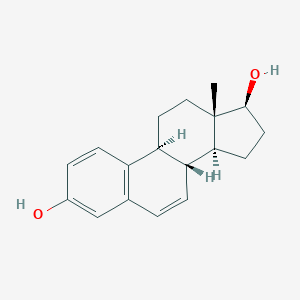
2-Fenilpirimidina-5-carbaldehído
Descripción general
Descripción
2-Phenylpyrimidine-5-carbaldehyde (2-PP-5-CA) is an aromatic aldehyde derived from the pyrimidine family of heterocyclic compounds. It is an important building block in organic synthesis, and has been used in a variety of scientific research applications. 2-PP-5-CA is a versatile compound that can be used to synthesize a wide array of compounds, and its unique properties make it an attractive option for research.
Aplicaciones Científicas De Investigación
Química Orgánica
Este compuesto también es significativo en la investigación de química orgánica, donde se puede utilizar para estudiar mecanismos de reacción y desarrollar nuevas vías de síntesis. Su estructura es propicia para una gama de transformaciones químicas, lo que lo convierte en un excelente modelo para estudiar reacciones de sustitución electrofílica, adiciones nucleofílicas y más .
Química Analítica
2-Fenilpirimidina-5-carbaldehído: tiene aplicaciones en química analítica como estándar o reactivo. Su estructura y propiedades bien definidas le permiten ser utilizado en la calibración de instrumentos analíticos y el desarrollo de nuevos métodos analíticos para detectar diversas sustancias .
Bioquímica
En bioquímica, este compuesto se puede utilizar para investigar las interacciones enzima-sustrato, dada su similitud estructural con varias biomoléculas. Puede servir como un inhibidor o activador en ensayos enzimáticos, ayudando a dilucidar las vías bioquímicas y las funciones moleculares dentro de las células .
Ciencias Ambientales
La investigación en ciencias ambientales puede beneficiarse de This compound ya que se puede utilizar para estudiar la degradación de compuestos orgánicos en el medio ambiente. Comprender sus productos de descomposición y sus efectos en los ecosistemas puede informar el desarrollo de mejores prácticas de gestión de residuos y técnicas de remediación ambiental .
Investigación Farmacéutica
Por último, en la investigación farmacéutica, se exploran los derivados de este compuesto por su potencial terapéutico. Sus características estructurales son propicias para la unión con varios objetivos biológicos, lo cual es crucial para el diseño de nuevos medicamentos con mayor eficacia y menos efectos secundarios .
Propiedades
IUPAC Name |
2-phenylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGLFSBJLERMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356162 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130161-46-5 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





